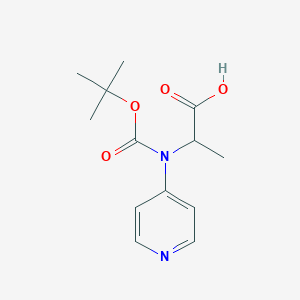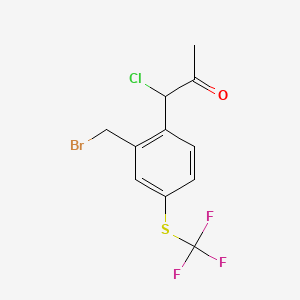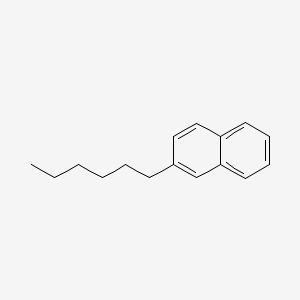
2-Hexylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexylnaphthalene is an organic compound with the molecular formula C16H20 It is a derivative of naphthalene, where a hexyl group is attached to the second carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hexylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene with hexyl halides in the presence of a Lewis acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation techniques but on a larger scale. The process involves the use of continuous reactors and advanced purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Hexylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
2-Hexylnaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of dyes, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hexylnaphthalene involves its interaction with various molecular targets. In biological systems, it can act as a fluorescent probe, binding to specific biomolecules and emitting fluorescence upon excitation. This property is utilized in imaging and detection applications .
Comparison with Similar Compounds
- 2-Methylnaphthalene
- 2-Ethylnaphthalene
- 2-Butylnaphthalene
Comparison: 2-Hexylnaphthalene is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs
Properties
CAS No. |
2876-46-2 |
|---|---|
Molecular Formula |
C16H20 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-hexylnaphthalene |
InChI |
InChI=1S/C16H20/c1-2-3-4-5-8-14-11-12-15-9-6-7-10-16(15)13-14/h6-7,9-13H,2-5,8H2,1H3 |
InChI Key |
ZGHJVWFEQWVPTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


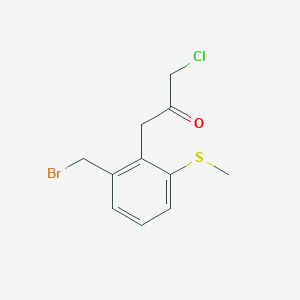
![Benzene, [(1-chloro-2,2-difluoroethenyl)thio]-](/img/structure/B14071551.png)
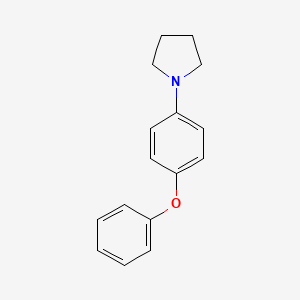
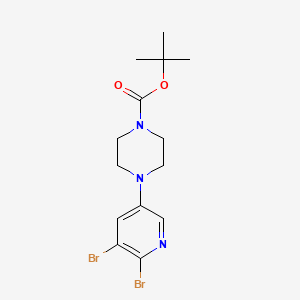
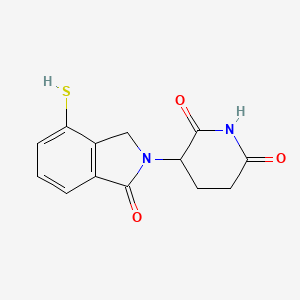
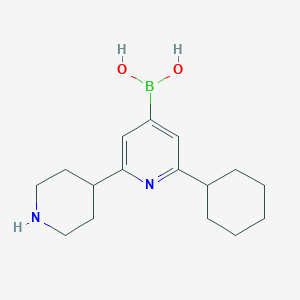
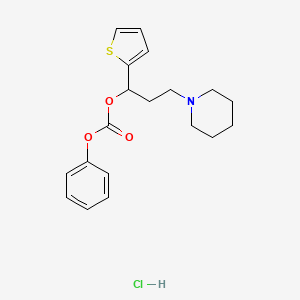
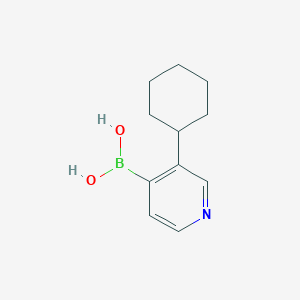
![2-[(4-Methoxyphenyl)sulfonylamino]pentanedioic acid](/img/structure/B14071577.png)
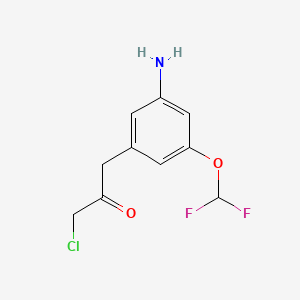
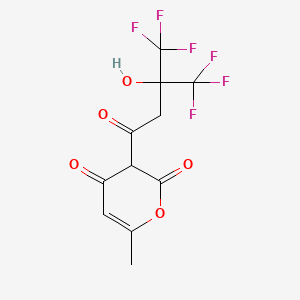
![N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B14071600.png)
